3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted benzene derivative with a suitable cycloheptanone derivative in the presence of a strong acid catalyst . The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or xylene for several hours .
Industrial Production Methods
Industrial production of 3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler benzoannulene derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Formation of 3-methoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.
Reduction: Formation of 6,7,8,9-tetrahydro-5H-benzoannulen-5-ol.
Substitution: Formation of various substituted benzoannulene derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-one
- 2-methoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-amine
- 2-methoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one oxime
Uniqueness
3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-14-10-7-6-9-4-2-3-5-12(13)11(9)8-10/h6-8,12-13H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAPVIYVJKQBAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCCC2O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124573-34-8 |
Source
|
Record name | 3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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